molecular formula C7H9FO2 B2690553 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2092075-80-2

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2690553
CAS No.: 2092075-80-2
M. Wt: 144.145
InChI Key: YFKSDNWMDURBOX-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)bicyclo[111]pentane-1-carboxylic acid is an organic compound with the molecular formula C7H9FO2 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[1.1.1]pentane derivative, followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while nucleophilic substitution of the fluoromethyl group can produce a wide range of substituted derivatives .

Scientific Research Applications

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure and reactivity make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for the design of new drugs with improved pharmacokinetic properties .

Properties

IUPAC Name

3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKSDNWMDURBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092075-80-2
Record name 3-(fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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